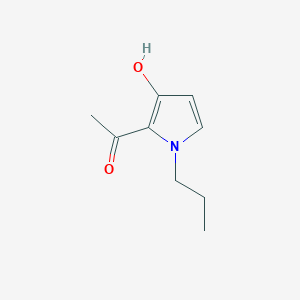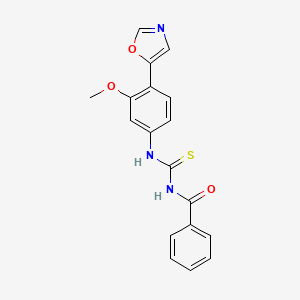
N-((3-methoxy-4-(oxazol-5-yl)phenyl)carbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-methoxy-4-(oxazol-5-yl)phenyl)carbamothioyl)benzamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methoxy-4-(oxazol-5-yl)phenyl)carbamothioyl)benzamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation . The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions may vary, but common methods include the use of solvents with different polarities to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-((3-methoxy-4-(oxazol-5-yl)phenyl)carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .
Aplicaciones Científicas De Investigación
N-((3-methoxy-4-(oxazol-5-yl)phenyl)carbamothioyl)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-((3-methoxy-4-(oxazol-5-yl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-((3-methoxy-4-(oxazol-5-yl)phenyl)carbamothioyl)benzamide is unique due to its specific structural features, such as the presence of both oxazole and carbamothioyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
267647-78-9 |
|---|---|
Fórmula molecular |
C18H15N3O3S |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
N-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H15N3O3S/c1-23-15-9-13(7-8-14(15)16-10-19-11-24-16)20-18(25)21-17(22)12-5-3-2-4-6-12/h2-11H,1H3,(H2,20,21,22,25) |
Clave InChI |
VJQUWHHGHIPXSA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2)C3=CN=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanol](/img/structure/B12902656.png)
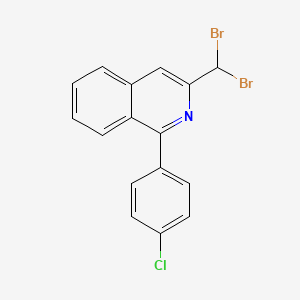
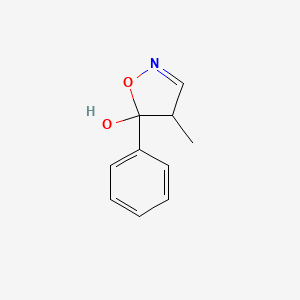
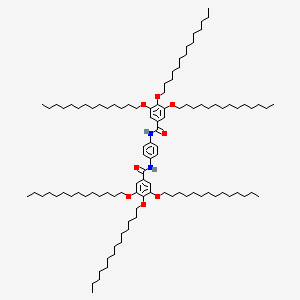

![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12902674.png)
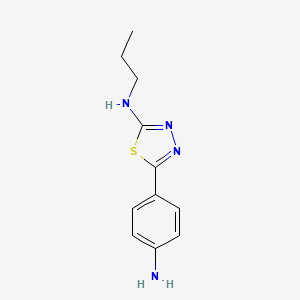
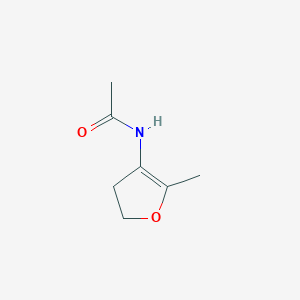


![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)-](/img/structure/B12902696.png)
